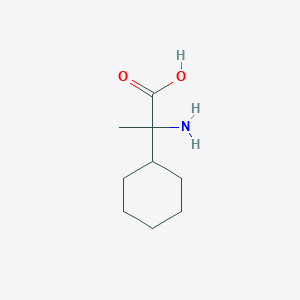

2-Amino-2-cyclohexylpropanoic acid

説明

The exact mass of the compound 2-Amino-2-cyclohexylpropanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32109. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-2-cyclohexylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-cyclohexylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-amino-2-cyclohexylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-9(10,8(11)12)7-5-3-2-4-6-7/h7H,2-6,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQOVXILWFIANY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCC1)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6635-13-8 |

Source

|

| Record name | 6635-13-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32109 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

An In-Depth Technical Guide to the Synthesis of 2-Amino-2-cyclohexylpropanoic Acid

Introduction

In the landscape of modern drug discovery and development, non-canonical amino acids represent a cornerstone for innovation. Among these, α,α-disubstituted amino acids are of particular interest due to their ability to introduce unique conformational constraints into peptides, leading to enhanced metabolic stability, increased potency, and controlled secondary structures. This guide provides a comprehensive technical overview of the synthesis of 2-Amino-2-cyclohexylpropanoic acid, a non-proteinogenic amino acid characterized by a quaternary α-carbon bearing both a methyl and a cyclohexyl group.

The presence of the bulky, lipophilic cyclohexyl moiety makes this amino acid a valuable building block for designing novel peptidomimetics, therapeutic agents, and chemical probes. However, the construction of its sterically hindered quaternary stereocenter presents a significant synthetic challenge. This document is intended for researchers, medicinal chemists, and process development scientists, offering a detailed exploration of established synthetic methodologies, complete with step-by-step protocols, mechanistic insights, and a comparative analysis to inform strategic decisions in the laboratory.

We will delve into two classical, yet highly effective, synthetic strategies: the Bucherer-Bergs synthesis and the Strecker synthesis. The causality behind experimental choices, the importance of reaction parameters, and the inherent advantages and limitations of each route will be discussed to provide a holistic and practical understanding of the synthesis of this unique molecular scaffold.

Part 1: The Bucherer-Bergs Synthesis: A Robust Multicomponent Approach

The Bucherer-Bergs reaction, first reported in the early 20th century, remains one of the most reliable and straightforward methods for synthesizing α,α-disubstituted amino acids.[1][2] It is a one-pot, multicomponent reaction that efficiently converts a ketone into a hydantoin, which serves as a stable, crystalline intermediate that can be readily hydrolyzed to the desired amino acid.

Principle and Mechanism

The synthesis commences with the reaction of cyclohexyl methyl ketone with a cyanide source, typically potassium or sodium cyanide, and ammonium carbonate.[1] The reaction proceeds through several key steps:

-

Cyanohydrin Formation: The ketone reacts with hydrogen cyanide (formed in situ from KCN) to generate a cyanohydrin intermediate.

-

Aminonitrile Formation: Ammonia, released from the decomposition of ammonium carbonate, reacts with the cyanohydrin via an SN2-type mechanism to form an α-aminonitrile.[3]

-

Cyclization to Hydantoin: The aminonitrile then reacts with carbon dioxide (also from ammonium carbonate) to form a cyano-carbamic acid. This intermediate undergoes intramolecular cyclization and subsequent rearrangement to yield the stable 5-cyclohexyl-5-methylhydantoin.[4]

-

Hydrolysis: The final step involves the vigorous hydrolysis of the hydantoin ring under strong acidic or basic conditions to liberate the target 2-Amino-2-cyclohexylpropanoic acid.

The choice of this pathway is often dictated by its operational simplicity and the typically high yields of the crystalline hydantoin intermediate, which simplifies purification.

Workflow and Mechanism Diagram

Caption: Overall workflow and key mechanistic steps of the Bucherer-Bergs synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful isolation of a crystalline hydantoin intermediate in Step 1 is a strong predictor of a successful final hydrolysis.

Safety First: This procedure involves the use of potassium cyanide, which is highly toxic . All operations must be conducted within a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a cyanide antidote kit available and ensure all personnel are trained in its use. All cyanide-containing waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.

Step 1: Synthesis of 5-Cyclohexyl-5-methylhydantoin

-

Reactor Setup: Equip a 500 mL three-necked round-bottom flask with a reflux condenser, a mechanical stirrer, and a thermometer.

-

Reagent Charging: To the flask, add cyclohexyl methyl ketone (e.g., 0.1 mol, 12.6 g), potassium cyanide (0.2 mol, 13.0 g), and ammonium carbonate (0.4 mol, 38.4 g).[1] The 1:2:4 molar ratio of ketone:KCN:(NH₄)₂CO₃ helps ensure the reaction goes to completion and maintains a suitable pH buffer around 8-9.[1]

-

Solvent Addition: Add 200 mL of a 1:1 mixture of ethanol and water. The ethanol helps to solubilize the organic ketone.

-

Reaction: Heat the mixture to a gentle reflux (approximately 80-90 °C) with vigorous stirring. The reaction is typically complete within 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature and then further in an ice bath.

-

Slowly and carefully acidify the mixture to pH 6-7 with concentrated hydrochloric acid under vigorous stirring in the fume hood. This protonates the hydantoin and causes it to precipitate.

-

Collect the resulting white precipitate by vacuum filtration.

-

Wash the solid thoroughly with cold water (2 x 50 mL) and then with a small amount of cold ethanol to remove unreacted starting material and soluble impurities.

-

Dry the solid in a vacuum oven at 60-70 °C to a constant weight. The expected product is 5-cyclohexyl-5-methylhydantoin, a stable crystalline solid.

-

Step 2: Hydrolysis to 2-Amino-2-cyclohexylpropanoic Acid

-

Reactor Setup: In a round-bottom flask equipped with a reflux condenser, place the dried hydantoin intermediate (e.g., 0.08 mol, 15.7 g).

-

Hydrolysis: Add 150 mL of 6M hydrochloric acid. Heat the mixture to a strong reflux (approximately 110 °C) for 24-48 hours. The hydantoin will slowly dissolve as it hydrolyzes.

-

Workup and Purification:

-

After the hydrolysis is complete (as monitored by TLC or LC-MS), cool the solution to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in a minimal amount of hot water.

-

Adjust the pH of the solution to the isoelectric point of the amino acid (typically pH 5-6) using a base such as aqueous sodium hydroxide or ammonia.[5] The amino acid will precipitate out of the solution.

-

Cool the mixture in an ice bath for at least one hour to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the product with a small amount of ice-cold water and then with cold ethanol.

-

Recrystallize the crude product from a water/ethanol mixture to obtain pure 2-Amino-2-cyclohexylpropanoic acid.

-

Dry the final product under vacuum.

-

Part 2: The Strecker Synthesis: A Classic Pathway

The Strecker synthesis, first reported by Adolph Strecker in 1850, is the archetypal method for producing α-amino acids from carbonyl compounds.[6][7] It is a three-component reaction that assembles the amino acid backbone in a stepwise fashion.

Principle and Mechanism

The synthesis involves three primary stages:[8]

-

Imine Formation: Cyclohexyl methyl ketone reacts with ammonia to form the corresponding ketimine. This step is often acid-catalyzed and involves the dehydration of an intermediate carbinolamine.

-

Aminonitrile Formation: A cyanide ion attacks the electrophilic carbon of the imine, forming a stable α-aminonitrile intermediate. This is the key carbon-carbon bond-forming step.[9]

-

Hydrolysis: The nitrile group of the α-aminonitrile is then hydrolyzed under acidic conditions to a carboxylic acid, yielding the final α-amino acid product.[9]

The Strecker synthesis is highly versatile and can be adapted for a wide range of aldehydes and ketones.

Mechanism Diagram

Caption: Stepwise mechanism of the Strecker synthesis for α,α-disubstituted amino acids.

Detailed Experimental Protocol

Safety First: This protocol involves the use of sodium cyanide and the potential in situ generation of hydrogen cyanide. It must be performed in a certified chemical fume hood with all appropriate safety precautions as outlined in section 1.2.

-

Reactor Setup: In a well-ventilated fume hood, equip a 500 mL three-necked flask with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Reagent Preparation:

-

In the flask, prepare a solution of ammonium chloride (0.11 mol, 5.9 g) in 50 mL of water.

-

Add 50 mL of methanol followed by cyclohexyl methyl ketone (0.1 mol, 12.6 g).

-

Cool the mixture to 0-5 °C in an ice bath.

-

-

Cyanide Addition: In a separate beaker, dissolve sodium cyanide (0.11 mol, 5.4 g) in 30 mL of cold water. Add this solution to the dropping funnel.

-

Reaction: Add the sodium cyanide solution dropwise to the stirred ketone/ammonium chloride mixture over a period of 1 hour, ensuring the internal temperature does not rise above 10 °C.[10] After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours.

-

Isolation of Aminonitrile: The α-aminonitrile may separate as an oil or solid. Extract the product into a suitable organic solvent like diethyl ether or dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile. Caution: The crude product may contain residual cyanide.

-

Hydrolysis:

-

Carefully add the crude aminonitrile to 150 mL of concentrated hydrochloric acid in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux for 12-24 hours until the hydrolysis is complete.

-

Follow the workup and purification procedure described in the Bucherer-Bergs protocol (Section 1.2, Step 2, points 3-5) to isolate the final 2-Amino-2-cyclohexylpropanoic acid.

-

Part 3: Comparative Analysis and Strategic Considerations

The choice between the Bucherer-Bergs and Strecker syntheses depends on several factors, including available equipment, desired scale, and purification strategy.

| Feature | Bucherer-Bergs Synthesis | Strecker Synthesis |

| Starting Materials | Ketone, KCN, (NH₄)₂CO₃ | Ketone, NH₄Cl, NaCN |

| Key Intermediate | 5,5-Disubstituted Hydantoin | α-Aminonitrile |

| Nature of Intermediate | Often a stable, crystalline solid | Often an oil, can be less stable |

| Reaction Conditions | One-pot, heated (80-100 °C) | Stepwise, initial low temp, then RT |

| Workup Simplicity | Intermediate precipitates on acidification | Requires extraction of intermediate |

| Overall Yield | Generally good to excellent | Variable, can be lower |

| Primary Advantage | Operational simplicity; easy isolation of a solid intermediate which facilitates purification. | High versatility for various carbonyls. |

| Primary Disadvantage | Requires a separate, often lengthy, hydrolysis step under harsh conditions. | Intermediate can be difficult to isolate and purify; potential for side reactions. |

Expert Insight: For the synthesis of 2-Amino-2-cyclohexylpropanoic acid, the Bucherer-Bergs reaction is often the preferred method . The ability to isolate and purify the crystalline hydantoin intermediate provides a significant advantage. This intermediate acts as a validated checkpoint, ensuring that high-purity material is carried into the final, resource-intensive hydrolysis step. This de-risks the synthesis, particularly at a larger scale.

Part 4: Asymmetric Synthesis and Future Outlook

While the classical methods described produce a racemic mixture of 2-Amino-2-cyclohexylpropanoic acid, the development of enantiomerically pure α,α-disubstituted amino acids is a major goal in medicinal chemistry. Modern strategies to achieve this include:

-

Catalytic Asymmetric Synthesis: The use of chiral catalysts, such as chiral phase-transfer catalysts or metal complexes, can directly introduce asymmetry during the synthesis.[11][12]

-

Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material can direct the stereochemical outcome of the reaction, after which the auxiliary is cleaved.[13]

-

Resolution: Racemic amino acids can be resolved into their constituent enantiomers through techniques like diastereomeric salt formation with a chiral resolving agent or through enzymatic resolution.

These advanced methods offer powerful ways to access single-enantiomer products, which is often a critical requirement for pharmaceutical applications.[14][15]

References

- Strecker Amino Acid Synthesis - J&K Scientific LLC. (2021). vertexaisearch.cloud.google.com.

- Bucherer-Bergs Reaction - Alfa Chemistry. vertexaisearch.cloud.google.com.

-

The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. MDPI. [Link]

-

Bucherer–Bergs reaction - Wikipedia. en.wikipedia.org. [Link]

-

The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. . [Link]

-

Strecker Amino Acid Synthesis - YouTube. (2021). . [Link]

-

Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives - PMC - NIH. . [Link]

-

Flexi answers - Discuss the preparation of 2-aminobutanoic acid using Strecker synthesis. . [Link]

-

Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction - Journal of Synthetic Chemistry. (2024). jsynthchem.com. [Link]

-

Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly - NIH. (2024). . [Link]

-

Strecker Amino Acid Synthesis Mechanism & Examples –. chem.libretexts.org. [Link]

-

Bucherer-Bergs Reaction. . [Link]

-

Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid | Request PDF - ResearchGate. . [Link]

-

(2R)-2-amino-3-cyclohexylpropanoic acid | C9H17NO2 | CID 736026 - PubChem. pubchem.ncbi.nlm.nih.gov. [Link]

-

2-Cyclohexylpropionic acid | C9H16O2 | CID 99816 - PubChem. pubchem.ncbi.nlm.nih.gov. [Link]

-

The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (2018). . [Link]

-

ENANTIOMERICALLY PURE β-AMINO ACIDS FROM 2-tert-BUTYL-1-CARBOMETHOXY-2,3-DIHYDRO-4(1H)-PYRIMIDINONE: (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. . [Link]

-

Practical, Scalable, Enantioselective Synthesis of (2R,3R)-N-Boc-2-amino-3- cyclohexyl-3-hydroxypropanoic Acid - ACS Publications. pubs.acs.org. [Link]

-

Catalytic Asymmetric Synthesis of α-Amino Acids | Chemical Reviews - ACS Publications. pubs.acs.org. [Link]

-

Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary - ACS Publications. pubs.acs.org. [Link]

-

Enantioselective Synthesis of ò-amino acids: A Review - Semantic Scholar. (2015). . [Link]

-

26.4: Synthesis of Amino Acids - Chemistry LibreTexts. (2022). chem.libretexts.org. [Link]

- US20170036991A1 - Isolation and purification of 6-aminocaproic acid - Google Patents.

-

Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters - Organic & Biomolecular Chemistry (RSC Publishing). pubs.rsc.org. [Link]

-

2-chloroalkanoic acids of high enantiomeric purity from (s) - Organic Syntheses Procedure. . [Link]

-

The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling - NIH. . [Link]

-

Chiral aldehyde catalysis enables direct asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons - RSC Publishing. (2023). pubs.rsc.org. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity [mdpi.com]

- 3. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. jk-sci.com [jk-sci.com]

- 7. youtube.com [youtube.com]

- 8. ck12.org [ck12.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. total-synthesis.com [total-synthesis.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Chiral aldehyde catalysis enables direct asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01294H [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of D-Cyclohexylalanine: A Technical Guide for Drug Design

This guide is structured as a technical whitepaper designed for immediate application in medicinal chemistry and peptide development workflows.

Executive Summary

D-Cyclohexylalanine (D-Cha) is the non-proteinogenic D-enantiomer of cyclohexylalanine.[1] Structurally, it is an analog of D-Phenylalanine where the aromatic phenyl ring is replaced by a saturated cyclohexyl ring.[1]

In drug discovery, D-Cha is a "powerhouse" residue used to solve two specific problems: proteolytic instability and receptor selectivity .[1] Unlike its aromatic counterpart, D-Cha combines the steric bulk of a six-membered ring with the high lipophilicity of an aliphatic system, all while rendering the peptide backbone resistant to endogenous proteases due to its D-configuration.

This guide details the physicochemical parameters, handling protocols, and analytical challenges associated with D-Cha, specifically addressing the "invisible chromophore" issue that often leads to quantitation errors in HPLC.

Chemical Identity & Structural Characteristics[1][2][3][4][5]

| Parameter | Technical Specification |

| IUPAC Name | (2R)-2-amino-3-cyclohexylpropanoic acid |

| Common Name | D-Cyclohexylalanine; D-Cha |

| CAS Number | 58717-02-5 (Specific to D-isomer) |

| Molecular Formula | C |

| Molecular Weight | 171.24 g/mol |

| Chirality | D-Enantiomer (R-configuration) |

| Side Chain | Cyclohexylmethyl (Aliphatic, non-aromatic) |

Structural Comparison: Phe vs. Cha

The substitution of the phenyl ring with a cyclohexyl ring fundamentally alters the electronic and steric landscape of the amino acid.

-

Electronic: The

-electron system of Phenylalanine (Phe) is lost.[1] D-Cha is electronically neutral and lacks -

Steric/Hydrophobic: The cyclohexyl ring is non-planar (chair conformation) and significantly bulkier and more hydrophobic than the planar phenyl ring.

Figure 1: Structural evolution from Phenylalanine to Cyclohexylalanine, highlighting the loss of aromaticity and gain in hydrophobicity.

Physicochemical Properties[1][2][4][5][6][7][8]

Solubility Profile

D-Cha is sparingly soluble in pure water due to its large hydrophobic side chain.[1] It behaves as a zwitterion at neutral pH.[1]

-

Water: ~2.5 mg/mL (at 25°C).[1] Requires sonication or pH adjustment.[1]

-

Acidic Media (0.1 M HCl): Highly soluble (protonation of amine).[1]

-

Basic Media (0.1 M NaOH): Highly soluble (deprotonation of carboxylic acid).[1]

-

Organic Solvents: Low solubility in non-polar solvents (Hexane); Moderate to high solubility in polar aprotic solvents (DMSO, DMF) and lower alcohols (Methanol, Ethanol).

Critical Constants

| Property | Value | Implication for Lab Work |

| Melting Point | >300°C (Dec) | High thermal stability; suitable for high-temp solid-phase synthesis steps.[1] |

| LogP (Predicted) | ~1.91 | Significantly more lipophilic than Phe (LogP ~1.38). Increases membrane permeability.[1][2] |

| pKa (COOH) | 2.33 ± 0.10 | Typical |

| pKa (NH | 9.69 ± 0.10 | Typical |

| Isoelectric Point (pI) | ~6.0 | Net neutral charge at physiological pH; lowest solubility occurs here.[1] |

Analytical Challenges: The "Invisible" Chromophore

CRITICAL WARNING: Unlike Phenylalanine, D-Cyclohexylalanine does not absorb significantly at 254 nm or 280 nm.[1] The saturation of the ring removes the conjugated

Detection Protocol

-

Method A: Low UV Detection (205–210 nm)

-

Method B: Derivatization (Recommended for Purity Assays)

-

Method C: ELSD / CAD

-

Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are universal and ideal for D-Cha.[1]

-

Chiral Purity Analysis (HPLC)

To verify the absence of the L-enantiomer (L-Cha), use chiral stationary phases.

-

Column: Crown Ether (e.g., Crownpak CR(+)) or Teicoplanin-based (e.g., Chirobiotic T).

-

Mobile Phase: Perchloric acid (pH 1.5–2.[1]0) is often required for Crown Ether columns to ensure the amine is protonated.[1]

Applications in Drug Development[6][10]

Metabolic Stability

Incorporating D-Cha into a peptide sequence creates a "steric shield."[1] Endogenous proteases (like chymotrypsin) are stereoselective for L-amino acids and prefer aromatic side chains.[1] D-Cha disrupts this recognition in two ways:

-

Stereochemical Mismatch: The D-configuration prevents the enzyme from forming the correct transition state.[1]

-

Steric Bulk: The cyclohexyl ring is bulkier than a phenyl ring, hindering access to the scissile bond.

Receptor Selectivity & Potency

D-Cha is frequently used to optimize Thrombin Inhibitors and Somatostatin Analogs .[1]

-

Mechanism:[1] The enhanced lipophilicity (higher LogP) allows the side chain to fill large hydrophobic pockets (S2/S3 subsites) in enzymes more effectively than Phe, often resulting in nanomolar (nM) binding affinity.

Figure 2: Workflow for utilizing D-Cha in peptide optimization to enhance stability and binding affinity.

Handling and Safety (MSDS Highlights)

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

-

Storage: Store at +2°C to +8°C. Keep desicated.

-

Reactivity: Stable under normal conditions. Strong oxidizing agents should be avoided.[1]

-

Spill Protocol: Sweep up solid; do not generate dust.[1] Dissolve residue in dilute acid for disposal if necessary.[1]

References

-

ChemicalBook. (2025).[1] L-Cyclohexylalanine and Derivatives: Physicochemical Data. (Data extrapolated for D-enantiomer scalar properties).

-

PubChem. (2025).[1] Compound Summary: Cyclohexylalanine (CID 95475).[1] National Library of Medicine.[1]

-

BenchChem. (2025).[1] L-Cyclohexylalanine: A Technical Guide to Solubility and Stability.

-

Sigma-Aldrich. (2025).[1] Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (Methodology for D/L separation).

-

Santa Cruz Biotechnology. (2025).[1] 3-Cyclohexyl-D-alanine (CAS 58717-02-5).[1][3]

Sources

enzymatic synthesis of unnatural amino acids

An In-Depth Technical Guide to the Enzymatic Synthesis of Unnatural Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The twenty canonical amino acids form the fundamental alphabet of life, orchestrating the vast complexity of protein structure and function. However, the frontiers of medicine, materials science, and fundamental biology increasingly demand a larger vocabulary. Unnatural amino acids (UAAs)—also known as non-canonical or non-proteinogenic amino acids—represent this expanded lexicon. These molecules, which differ from their natural counterparts in side-chain structure, stereochemistry (e.g., D-amino acids), or backbone connectivity, are critical building blocks for novel therapeutics, engineered proteins, and advanced biomaterials.[1][]

While traditional chemical synthesis can produce a wide array of UAAs, these methods often rely on harsh reaction conditions, toxic reagents, and complex protection/deprotection steps, leading to challenges in scalability, cost, and environmental impact.[] In contrast, biocatalysis, the use of enzymes to perform chemical transformations, offers a compelling alternative. Enzymatic synthesis provides unparalleled stereo- and regioselectivity, operates under mild aqueous conditions, and aligns with the principles of green chemistry, making it a powerful and increasingly indispensable tool for modern chemical manufacturing.[3][4]

This guide provides a deep dive into the core enzymatic strategies for UAA synthesis. As a senior application scientist, the focus here is not merely on protocols but on the underlying principles, the rationale behind methodological choices, and the practical insights needed to develop robust, self-validating synthetic systems.

Core Enzymatic Strategies for UAA Synthesis

The selection of an enzymatic strategy is dictated by the target UAA structure and the available starting materials. Several major classes of enzymes have been harnessed and engineered for this purpose, each with unique mechanistic advantages and practical considerations.

Transaminases (TAs): The Workhorses of Asymmetric Amination

Transaminases, particularly ω-transaminases (ω-TAs), are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule (like isopropylamine or alanine) to a ketone or aldehyde acceptor.[5][6] This capability makes them exceptionally suited for the asymmetric synthesis of chiral amines and amino acids from prochiral ketones.

Causality Behind the Method: The power of transaminases lies in their exquisite stereocontrol. They are classified as (R)-selective or (S)-selective, allowing for the direct production of either enantiomer of a target amino acid with exceptional optical purity (>99% enantiomeric excess is common).[7] Furthermore, ω-TAs can accept substrates lacking an α-carboxyl group, greatly expanding their utility beyond what is seen with traditional α-TAs.[7]

Key Challenges & Solutions:

-

Unfavorable Equilibrium: The thermodynamic equilibrium of many transamination reactions does not favor product formation. This is overcome by using a large excess of the amino donor or by removing the ketone co-product (e.g., acetone from isopropylamine) via evaporation or enzymatic conversion.[5][6]

-

Cofactor Management: While the PLP cofactor is regenerated during the catalytic cycle, ensuring its stability and presence in the active site is crucial for sustained enzyme activity.

Workflow for Transaminase-Catalyzed UAA Synthesis

The following diagram illustrates a typical workflow for the asymmetric synthesis of an unnatural amino acid from a ketoacid precursor using an ω-transaminase.

Caption: General workflow for enzymatic UAA synthesis.

Experimental Protocol: Asymmetric Synthesis of L-tert-leucine using an (S)-selective ω-TA

This protocol describes a self-validating system for synthesizing the pharmaceutically important UAA, L-tert-leucine, from its corresponding ketoacid.

-

Reaction Setup (Self-Validation Checkpoint 1: Component Integrity):

-

Prepare a 100 mM potassium phosphate buffer and adjust the pH to 8.0. The optimal pH should be empirically determined for the specific enzyme used.

-

To a temperature-controlled vessel, add the buffer, trimethylpyruvic acid (substrate) to a final concentration of 50 mM, isopropylamine (amino donor) to 1.5 M, and pyridoxal 5'-phosphate (PLP) to 1 mM.

-

Rationale: A high concentration of the amino donor is used to drive the reaction equilibrium towards product formation. PLP is essential for enzyme activity.

-

-

Enzyme Addition and Incubation (Self-Validation Checkpoint 2: Activity Monitoring):

-

Initiate the reaction by adding the ω-transaminase enzyme (lyophilized powder or solution) to a final concentration of 1-5 mg/mL.

-

Incubate the reaction at 30-40°C with gentle agitation.

-

Take time-point samples (e.g., at 1, 2, 4, 8, and 24 hours). Quench the reaction in the sample immediately by adding an equal volume of 1 M HCl or by flash-freezing.

-

Rationale: Monitoring the reaction progress over time via HPLC allows for the determination of reaction rate and endpoint, validating that the reaction is proceeding as expected.

-

-

Analysis of Conversion and Enantiomeric Excess:

-

Analyze the quenched samples using reverse-phase HPLC to determine the concentration of the substrate (trimethylpyruvic acid) and the product (L-tert-leucine).

-

Derivatize the amino acid product with a chiral derivatizing agent (e.g., Marfey's reagent) and analyze by HPLC, or use a chiral column to determine the enantiomeric excess (% ee).

-

Rationale: This is the ultimate validation step. High conversion (>95%) and high enantiomeric excess (>99%) confirm the success of the biocatalytic process.

-

-

Work-up and Purification:

-

Once the reaction reaches completion, terminate it by lowering the pH to ~2.0 with concentrated HCl. This will precipitate the enzyme.

-

Remove the precipitated enzyme by centrifugation or filtration.

-

The product can be purified from the supernatant by methods such as ion-exchange chromatography.

-

Ammonia Lyases: Direct Asymmetric Amination

Ammonia lyases, such as Phenylalanine Ammonia Lyase (PAL), catalyze the reversible, non-oxidative addition of ammonia to the double bond of an α,β-unsaturated carboxylic acid.[8][9] This provides a highly atom-economical route to L-arylalanines and other important UAAs.

Causality Behind the Method: Unlike transaminases or dehydrogenases, lyases do not require a stoichiometric co-substrate or cofactor regeneration system, simplifying the reaction setup. The reaction is highly stereoselective, typically yielding the L-amino acid.[9] Recent engineering efforts have successfully expanded the substrate scope of ammonia lyases to accept novel substrates, enabling the synthesis of complex molecules like β-branched amino acids.[8][10]

Mechanism of Phenylalanine Ammonia Lyase (PAL)

The diagram below illustrates the addition of ammonia to cinnamic acid, a key step in the synthesis of L-phenylalanine.

Caption: Simplified mechanism of ammonia lyase action.

Dehydrogenases: Powering Reductive Amination

Amino acid dehydrogenases (AADHs) catalyze the stereoselective reductive amination of α-keto acids to α-amino acids, using a nicotinamide cofactor (NADH or NADPH) as the reducing equivalent.

Causality Behind the Method: This reaction is often thermodynamically favorable and can be driven to completion, achieving near-quantitative yields.[11] The primary challenge is the cost and stoichiometry of the NADH/NADPH cofactor. This is overcome by employing a cofactor regeneration system, where a second enzyme (e.g., formate dehydrogenase or glucose dehydrogenase) and a cheap substrate (formate or glucose) are used to continuously regenerate the active form of the cofactor.[11]

Comparison of Key Enzyme Classes for UAA Synthesis

| Feature | Transaminases (ω-TAs) | Ammonia Lyases (e.g., PAL) | Dehydrogenases (AADHs) |

| Substrate | Prochiral ketone/aldehyde | α,β-Unsaturated acid | α-Ketoacid |

| Co-substrate | Amino donor (e.g., IPA) | None | Ammonia |

| Cofactor | PLP (catalytic) | MIO (catalytic) | NADH/NADPH (stoichiometric) |

| Key Advantage | Broad substrate scope, good stereocontrol | High atom economy, no cofactor regeneration needed | High conversion, thermodynamically favorable |

| Key Challenge | Unfavorable equilibrium | Limited substrate scope (wild-type) | Requires cofactor regeneration system |

Enzyme Engineering: Creating Custom Catalysts

Wild-type enzymes often possess limitations, such as low activity on non-native substrates, narrow substrate scope, or poor stability.[12] Enzyme engineering is therefore a critical component of developing commercially viable processes for UAA synthesis. The two primary pillars of this field are directed evolution and rational design.

Causality Behind the Choice of Strategy:

-

Rational Design is employed when the enzyme's structure and mechanism are well understood. Specific amino acid residues in the active site can be mutated to, for example, reduce steric hindrance and allow bulkier substrates to bind.[10][12] This is a knowledge-driven approach.

-

Directed Evolution is used when structural information is limited or when the desired property is complex. It mimics natural selection in the laboratory by creating large libraries of enzyme variants, which are then screened for improved performance. This is an iterative, discovery-driven approach.[4][11]

Logical Flow for Enzyme Improvement Strategy

Caption: Decision-making for enzyme engineering strategy.

Conclusion and Future Outlook

The enzymatic synthesis of unnatural amino acids has transitioned from an academic curiosity to a robust and scalable industrial technology. The convergence of genomics for discovering new enzymes, protein engineering for tailoring their properties, and process optimization for efficient manufacturing has created a powerful toolkit for chemists and drug developers.[13][14]

The future will likely see an increased use of multi-enzyme cascade reactions, where several enzymatic steps are performed in a single pot, mimicking cellular metabolic pathways to create complex UAAs with even greater efficiency.[5] Coupled with advances in machine learning and AI for predictive enzyme design, the scope of accessible unnatural amino acids will continue to expand, enabling the creation of next-generation pharmaceuticals and materials with precisely tailored functions.

References

- The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. (2024). MDPI.

- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz

- Enzymatic synthesis of peptides containing unn

- Non-Canonical Amino Acid-Based Engineering of (R)-Amine Transaminase. (2021). Frontiers.

- ω-Transaminases for the Production of Optically Pure Amines and Unnatural Amino Acids.

- Special Issue : Application of Biocatalysis for the Synthesis of Chiral Amines.MDPI.

- Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021).

- Active-Site Engineering of ω-Transaminase for Production of Unnatural Amino Acids Carrying a Side Chain Bulkier than an Ethyl Substituent.PMC.

- Advances in Enzymatic Synthesis of D-Amino Acids. (2020). PubMed.

- ω-Transaminases for the Production of Optically Pure Amines and Unnatural Amino Acids.

- Recent Advances in Biocatalysed Amine Form

- Enzymatic Production of Amino Acids.Biotechnology and Genetic Engineering Reviews.

- Unnatural Amino Acids: Definition, Synthesis, and Applic

- Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases. (2024). PubMed.

- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.PMC - PubMed Central.

- Engineering enzymes for noncanonical amino acid synthesis.PMC - NIH.

- Engineering of enzymes using non-n

- Engineering methylaspartate ammonia lyase for the asymmetric synthesis of unn

- Ammonia lyases and aminomutases as biocatalysts for the synthesis of α-amino and β-amino acids.

Sources

- 1. Advances in Enzymatic Synthesis of D-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Non-Canonical Amino Acid-Based Engineering of (R)-Amine Transaminase [frontiersin.org]

- 8. Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Engineering methylaspartate ammonia lyase for the asymmetric synthesis of unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Active-Site Engineering of ω-Transaminase for Production of Unnatural Amino Acids Carrying a Side Chain Bulkier than an Ethyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. nottingham.ac.uk [nottingham.ac.uk]

Mass Spectrometry Profiling of 2-Amino-2-cyclohexylpropanoic Acid: A Technical Guide

Executive Summary

This technical guide details the mass spectrometry (MS) characterization of 2-Amino-2-cyclohexylpropanoic acid (

This document provides researchers with validated workflows for ESI-MS/MS and GC-MS analysis, emphasizing the mechanistic differentiation required for quaternary amino acids in drug development and peptidomimetic synthesis.

Structural Context & Physicochemical Properties[1][2][3][4]

The structural integrity of 2-Amino-2-cyclohexylpropanoic acid relies on the quaternary center at position 2. This steric bulk prevents racemization (a common issue in peptide synthesis) but complicates standard analytical derivatization.

| Property | Value | Notes |

| IUPAC Name | 2-Amino-2-cyclohexylpropanoic acid | Distinct from 3-cyclohexylalanine |

| Molecular Formula | ||

| Monoisotopic Mass | 171.1259 Da | Neutral molecule |

| 172.1332 Da | Protonated ESI species | |

| Structural Feature | Quaternary | Attached to: |

| Hydrophobicity | High | Cyclohexyl ring drives LC retention |

ESI-MS/MS Fragmentation Mechanics

In Electrospray Ionization (ESI), the fragmentation of

Primary Fragmentation Pathway

Upon Collision-Induced Dissociation (CID), the protonated precursor (

-

Precursor:

-

Transition:

(Loss of -

Immonium Species:

Secondary Fragmentation (Cyclohexyl Ring)

The immonium ion (

-

Ring Contraction/Cleavage: Loss of

(42 Da) or -

Side Chain Loss: Cleavage of the cyclohexyl radical is less favorable than ring fragmentation due to the stability of the quaternary imine.

Visualization of Fragmentation Pathway

Figure 1: Predicted ESI-MS/MS fragmentation pathway for 2-Amino-2-cyclohexylpropanoic acid showing the critical transition to the immonium ion.

GC-MS Analysis & Derivatization Protocols

Direct GC-MS analysis is impossible due to the zwitterionic nature of the amino acid. However, the quaternary center presents a specific challenge: steric hindrance significantly slows down esterification reagents (e.g., acidified alcohols).

Recommended Strategy: Silylation using BSTFA or MTBSTFA. Silyl reagents are less sensitive to steric bulk than acylating reagents for this specific structure.

Derivatization Reaction[7][8]

-

Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS.

-

Product: Di-TMS derivative (Carboxyl-TMS + Amine-TMS).

-

Formula:

. -

MW Shift:

Da (approx).

Electron Ionization (EI) Pattern

In EI (70 eV),

-

Dominant Fragment: Loss of the carboxyl-TMS group (

, mass 117). -

Base Peak: The resulting amine-stabilized carbocation:

.

Experimental Protocols

Protocol A: LC-MS/MS Quantification (Trace Analysis)

Use this protocol for pharmacokinetic (PK) studies or peptide hydrolysis verification.

-

Sample Prep:

-

Precipitate plasma proteins with Acetonitrile (1:3 v/v).

-

Spike with Internal Standard (IS):

-Methyl-Phenylalanine (structurally analogous quaternary AA) or deuterated Cyclohexylalanine. -

Centrifuge at 10,000 x g for 10 min.

-

-

Chromatography (UHPLC):

-

Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm.

-

Mobile Phase A: 0.1% Formic Acid in

. -

Mobile Phase B: 0.1% Formic Acid in MeCN.

-

Gradient: 5% B to 95% B over 5 minutes. (Note: The cyclohexyl group makes this highly hydrophobic; expect late elution).

-

-

Mass Spectrometry Settings:

-

Source: ESI Positive Mode.

-

MRM Transitions:

-

Quantifier:

(Collision Energy: ~15-20 eV). -

Qualifier:

(Collision Energy: ~35 eV).

-

-

Protocol B: GC-MS Derivatization (Purity/Synthesis Check)

Use this protocol for checking synthetic purity or enantiomeric excess (with chiral columns).

-

Preparation:

-

Dry 1 mg of sample completely under Nitrogen (

). Residual water destroys silyl reagents.

-

-

Reaction:

-

Add 50 µL anhydrous Pyridine + 50 µL BSTFA (with 1% TMCS).

-

Critical Step: Incubate at 70°C for 45 minutes .

-

Note: Standard amino acids react at 60°C/30min, but the quaternary center requires higher energy to drive the amine silylation to completion.

-

-

Analysis:

-

Inject 1 µL (Split 1:20).

-

Inlet Temp: 250°C.

-

Scan Range: m/z 50–400.

-

Analytical Logic & Troubleshooting

The "Quaternary Effect" in Data Interpretation

When analyzing data, researchers often confuse 2-Amino-2-cyclohexylpropanoic acid with its isomer, Cyclohexylalanine (Cha) .

| Feature | 2-Amino-2-cyclohexylpropanoic acid (Quaternary) | Cyclohexylalanine (Tertiary) |

| Immonium Ion | m/z 126 (Methyl + Cyclohexyl on C) | m/z 112 (Cyclohexyl-CH2 on C) |

| Derivatization | Slow (Steric hindrance) | Fast |

| Fragmentation | High abundance of m/z 126 | High abundance of m/z 112 |

Self-Validating Check: If your MS/MS spectrum shows a dominant peak at m/z 112 , you likely have the wrong isomer (Cyclohexylalanine). The target molecule must yield m/z 126 due to the retention of the

Figure 2: Logical decision tree for distinguishing the target quaternary amino acid from its common structural isomer.

References

-

NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Amino Acid Derivatives. National Institute of Standards and Technology. [Link]

-

Journal of Mass Spectrometry. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution ESI-MS/MS. [Link]

-

IonSource. (2023).[1] Immonium Ion Masses for Common and Non-Standard Amino Acids. [Link]

Sources

Targeting System L: The Pharmacological Utility of 2-Amino-2-cyclohexylpropanoic Acid

Topic: Potential Pharmacological Role of 2-Amino-2-cyclohexylpropanoic Acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-2-cyclohexylpropanoic acid (often structurally categorized alongside

Chemical Architecture & Physicochemical Properties

Structural Analysis

Unlike canonical L-amino acids, 2-Amino-2-cyclohexylpropanoic acid possesses a quaternary carbon at the

-

Steric Hindrance: The geminal alkyl/cyclohexyl substitution creates a "molecular shield," preventing access by proteolytic enzymes (e.g., aminopeptidases) and pyridoxal phosphate (PLP)-dependent transaminases.

-

Lipophilicity: The cyclohexyl moiety significantly increases

compared to alanine or phenylalanine, enhancing membrane intercalation and affinity for hydrophobic transporter pockets.

Comparative Structural Data

| Property | L-Phenylalanine (Phe) | Cyclohexylalanine (Cha) | 2-Amino-2-cyclohexylpropanoic acid |

| H (Tertiary Carbon) | H (Tertiary Carbon) | Methyl/Alkyl (Quaternary Carbon) | |

| Side Chain | Aromatic Planar | Aliphatic Cyclic (Chair) | Aliphatic Cyclic (Chair) |

| Metabolic Stability | Low (Rapid degradation) | Moderate | High (Protease Resistant) |

| LAT1 Affinity | High ( | High | High (Competitive Inhibitor/Substrate) |

Mechanism of Action: The LAT1 Interface

The primary pharmacological target of 2-Amino-2-cyclohexylpropanoic acid is the L-Type Amino Acid Transporter 1 (LAT1/SLC7A5) . LAT1 is an obligate exchanger overexpressed in human cancers (Warburg effect) and the BBB.

The Antiport Mechanism

LAT1 functions as a heterodimer with 4F2hc (SLC3A2). It imports large neutral amino acids (e.g., Leucine) in exchange for the efflux of intracellular Glutamine. 2-Amino-2-cyclohexylpropanoic acid mimics the bulky hydrophobic substrate profile of Leucine but resists downstream metabolism.

Causality of Inhibition:

-

Binding: The cyclohexyl group occupies the hydrophobic substrate-binding pocket of LAT1 (S1 site).

-

Translocation: Depending on specific derivatization, the molecule acts as either a slowly transported substrate or a non-transportable blocker.

-

Metabolic Dead-End: Once inside the cell (if transported), it cannot be incorporated into proteins or degraded for energy, effectively "jamming" the nutrient sensing machinery (mTORC1) which relies on intracellular Leucine levels.

Visualization: LAT1 Transport Cycle & Inhibition

The following diagram illustrates the obligate exchange mechanism and the interference point of the molecule.

Figure 1: The LAT1 Antiport Cycle. The compound competes with natural substrates (Leucine) for the outward-facing binding site, disrupting the nutrient supply chain essential for cancer cell proliferation.

Pharmacokinetics & Stability[4][5]

Metabolic Resistance

The

-

Transamination Blockade: PLP-dependent aminotransferases require an

-hydrogen to form the quinonoid intermediate. 2-Amino-2-cyclohexylpropanoic acid lacks this proton, rendering it inert to transamination. -

Proteolytic Stability: Peptide bonds formed with

-disubstituted amino acids are highly resistant to hydrolysis by trypsin, chymotrypsin, and pepsin due to severe steric crowding around the amide bond.

Blood-Brain Barrier (BBB) Permeability

Due to its affinity for LAT1 (which is highly expressed at the BBB endothelial cells), this molecule can cross into the CNS. This property makes it a valuable "Trojan horse" scaffold for delivering drugs to the brain, similar to the mechanism used by Gabapentin (though Gabapentin uses System L and others).

Experimental Protocols

Protocol A: Cis-Inhibition Transport Assay

Objective: To determine the affinity (

Reagents:

-

Radiolabeled Tracer:

-L-Leucine (1 -

Transport Buffer: HBSS (Na+-free, Choline-substituted to exclude Na+-dependent transport).

-

Test Compound: 2-Amino-2-cyclohexylpropanoic acid (0.1

M – 10 mM).

Workflow:

-

Seeding: Plate cells in 24-well plates (

cells/well) and culture for 24h. -

Equilibration: Wash cells

with warm ( -

Uptake Phase: Add Transport Buffer containing

-L-Leucine (fixed concentration, e.g., 1 -

Incubation: Incubate for exactly 1 minute at

C. Note: Short time is critical to measure initial velocity ( -

Termination: Rapidly aspirate buffer and wash

with ice-cold PBS (stops transport). -

Lysis: Add 0.1 M NaOH (500

L) to lyse cells. -

Quantification: Mix lysate with scintillation fluid and count CPM (Counts Per Minute).

Data Analysis:

Plot % Uptake vs. Log[Concentration]. Calculate

Protocol B: Microsomal Stability Assay

Objective: To validate the metabolic stability of the compound against cytochrome P450 and other hepatic enzymes.

Workflow:

-

Reaction Mix: Phosphate buffer (pH 7.4), Liver Microsomes (0.5 mg protein/mL), NADPH-generating system.

-

Initiation: Add Test Compound (1

M final). -

Sampling: Aliquot at

min. -

Quenching: Add ice-cold Acetonitrile containing Internal Standard to precipitate proteins.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Result: Expect >95% parent compound remaining at 60 min (High Stability).

Visualization: Experimental Workflow

Figure 2: Step-by-step workflow for the Cis-Inhibition Transport Assay used to validate LAT1 affinity.

Synthesis Pathway (Brief)

To ensure high purity for biological testing, the synthesis typically avoids racemic mixtures if possible, though the

-

Starting Material: Cyclohexyl methyl ketone or

-methyl-phenylalanine. -

Route: Hydrogenation of

-methyl-phenylalanine using -

Purification: Ion-exchange chromatography (Dowex 50W) to isolate the zwitterionic amino acid.

References

-

Kanai, Y., et al. (1998). "Expression cloning and characterization of a transporter for large neutral amino acids activated by the heavy chain of 4F2 antigen (CD98)." Journal of Biological Chemistry. Link

-

Christensen, H. N., et al. (1969). "Transport systems for neutral amino acids in the pigeon erythrocyte." Journal of Biological Chemistry. Link(Foundational work defining System L and BCH-like analogs).

-

Scalise, M., et al. (2018).[1] "The Human SLC7A5 (LAT1): The Intriguing Histidine/Large Neutral Amino Acid Transporter and Its Relevance to Human Health." Frontiers in Chemistry. Link

-

Wang, Q., & Holst, J. (2015). "L-type amino acid transport and cancer: Targeting the mTORC1 pathway to inhibit neoplasia." American Journal of Cancer Research.[2] Link

-

Huttunen, K. M., et al. (2016). "Prodrugs targeting the L-type amino acid transporter 1 (LAT1) for brain delivery."[2][1] Current Pharmaceutical Design. Link

Sources

Protecting Group Strategies for D-Cyclohexylalanine in Peptide Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of D-Cyclohexylalanine in Peptide Therapeutics

D-Cyclohexylalanine (D-Cha) is a non-proteinogenic amino acid that has garnered significant interest in the field of medicinal chemistry and drug development. Its bulky, hydrophobic cyclohexyl side chain offers a unique structural element that can profoundly influence the pharmacological properties of a peptide. When incorporated into peptide sequences, D-Cha can enhance metabolic stability by shielding adjacent peptide bonds from enzymatic degradation, increase lipophilicity to improve membrane permeability, and enforce specific secondary structures due to steric constraints.[1] These attributes make D-Cha a valuable building block for the design of potent and orally bioavailable peptide-based therapeutics.[2]

However, the very steric bulk that imparts these desirable properties also presents significant challenges during solid-phase peptide synthesis (SPPS). Incomplete couplings, slower reaction kinetics, and an increased propensity for aggregation are common hurdles that must be overcome to successfully incorporate D-Cha into a target peptide.[3] This application note provides a comprehensive guide to the selection and implementation of appropriate protecting group strategies for D-Cyclohexylalanine, focusing on the widely used Fmoc/tBu and Boc methodologies. Detailed protocols, troubleshooting advice, and a discussion of advanced considerations are presented to enable researchers to effectively utilize this valuable amino acid in their peptide synthesis endeavors.

The Foundational Choice: Fmoc vs. Boc Strategy for D-Cyclohexylalanine

The selection of a protecting group strategy is a critical decision in any peptide synthesis, and the unique characteristics of D-Cyclohexylalanine must be taken into account. The two most dominant strategies in modern peptide synthesis are the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary α-amino protection and the acid-labile tert-butyloxycarbonyl (Boc) group.

Fmoc/tBu Strategy: This is currently the most widely used method in SPPS.[4] The Fmoc group is removed under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5] Side-chain protecting groups are typically acid-labile, such as the tert-butyl (tBu) group, and are removed simultaneously with the cleavage of the peptide from the resin using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA).[6] The key advantage of the Fmoc/tBu strategy is its orthogonality, where the α-amino and side-chain protecting groups are removed by entirely different chemical mechanisms (base vs. acid), which minimizes the risk of premature side-chain deprotection.[7]

Boc/Bzl Strategy: This classic approach employs the acid-labile Boc group for the temporary protection of the α-amino group. Repetitive deprotection of the Boc group is achieved using a moderately strong acid, typically TFA.[8] Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[4] While the use of hazardous strong acids is a significant drawback, the Boc strategy can be advantageous for the synthesis of long or difficult sequences prone to aggregation, as the protonation of the N-terminus during deprotection can help to disrupt interchain hydrogen bonding.[3]

For D-Cyclohexylalanine, the Fmoc/tBu strategy is generally preferred due to its milder deprotection conditions, which are compatible with a wider range of sensitive amino acids and post-translational modifications that may be present in the target peptide. However, for particularly aggregation-prone sequences containing multiple D-Cha residues, the Boc strategy may offer a viable alternative.

Workflow for Peptide Synthesis Incorporating D-Cyclohexylalanine

Caption: General workflow for peptide synthesis with D-Cyclohexylalanine.

Protocols for Nα-Protection of D-Cyclohexylalanine

The successful synthesis of peptides containing D-Cyclohexylalanine begins with the efficient protection of its α-amino group. While Fmoc-D-Cha-OH and Boc-D-Cha-OH are commercially available, in-house synthesis may be required for specific applications or large-scale production.

Protocol 1: Fmoc-Protection of D-Cyclohexylalanine

This protocol is adapted from general procedures for the Fmoc protection of amino acids and may require optimization for D-Cyclohexylalanine.[9][10]

Materials:

-

D-Cyclohexylalanine

-

9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve D-Cyclohexylalanine (1.0 eq) in a 10% aqueous solution of NaHCO₃.

-

To this solution, add a solution of Fmoc-OSu (1.05 eq) in dioxane dropwise with vigorous stirring at room temperature.

-

Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl, which will cause the Fmoc-D-Cha-OH to precipitate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

| Parameter | Condition | Expected Yield | Purity (Typical) |

| Solvent | Dioxane/Water | 85-95% | >98% |

| Base | NaHCO₃ | ||

| Temperature | Room Temperature | ||

| Reaction Time | 4-6 hours |

Protocol 2: Boc-Protection of D-Cyclohexylalanine

This protocol is adapted from a general and widely used method for the Boc protection of amino acids.[11][12]

Materials:

-

D-Cyclohexylalanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Dioxane

-

Water

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl) or Potassium hydrogen sulfate (KHSO₄) solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve D-Cyclohexylalanine (1.0 eq) in a mixture of THF (or dioxane) and water.

-

Add NaOH (2.2 eq) to the solution and stir until the amino acid is fully dissolved.

-

Add Boc₂O (1.1 eq) to the reaction mixture and stir vigorously at room temperature for several hours.[11]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under vacuum to remove the organic solvent.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl or a KHSO₄ solution.[12]

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain Boc-D-Cha-OH.

-

The product can be further purified by recrystallization if necessary.

| Parameter | Condition | Expected Yield | Purity (Typical) |

| Solvent | THF/Water or Dioxane/Water | 90-98% | >99% |

| Base | NaOH | ||

| Temperature | Room Temperature | ||

| Reaction Time | 2-12 hours |

Solid-Phase Peptide Synthesis (SPPS) Protocols for D-Cyclohexylalanine

The incorporation of D-Cyclohexylalanine into a growing peptide chain on a solid support requires careful consideration of coupling conditions to overcome the steric hindrance of its bulky side chain.

Fmoc-SPPS of a Peptide Containing D-Cyclohexylalanine

The following is a general cycle for the incorporation of an Fmoc-protected amino acid, which should be optimized for D-Cha.

Caption: A single cycle of Fmoc-SPPS for amino acid incorporation.

Protocol 3: Coupling of Fmoc-D-Cyclohexylalanine in SPPS

-

Resin Swelling: Swell the resin (e.g., Rink Amide for peptide amides, Wang for peptide acids) in DMF for at least 30 minutes.[5]

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Drain and repeat for another 10-20 minutes to ensure complete removal of the Fmoc group.[4]

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

-

Amino Acid Activation and Coupling:

-

In a separate vessel, pre-activate Fmoc-D-Cha-OH (3-5 equivalents relative to resin loading) with a suitable coupling agent (e.g., HATU, HCTU, or COMU; 3-5 equivalents) and a base such as N,N-diisopropylethylamine (DIEA; 6-10 equivalents) in DMF for 1-5 minutes.[13]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-4 hours. Due to the steric hindrance of D-Cha, a longer coupling time or a double coupling may be necessary.

-

-

Monitoring the Coupling: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines.[14] A negative result (colorless or yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling (recoupling) should be performed.

-

Washing: After a complete coupling, wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) to prepare for the next cycle.

Table of Recommended Coupling Reagents for D-Cyclohexylalanine:

| Coupling Reagent | Description | Advantages for D-Cha |

| HATU | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Highly efficient and fast-acting, excellent for sterically hindered couplings.[13] |

| HCTU | (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Cost-effective alternative to HATU with similar high efficiency. |

| COMU | ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | High reactivity, good solubility, and a safer alternative to benzotriazole-based reagents.[13] |

| DCC/HOBt | (N,N'-Dicyclohexylcarbodiimide / 1-Hydroxybenzotriazole) | A classic and cost-effective method, but may be less efficient for highly hindered couplings and can lead to the formation of an insoluble dicyclohexylurea byproduct.[8] |

Boc-SPPS of a Peptide Containing D-Cyclohexylalanine

The Boc-SPPS cycle is similar in principle to the Fmoc-SPPS cycle but utilizes acidic conditions for deprotection.

Protocol 4: Coupling of Boc-D-Cyclohexylalanine in SPPS

-

Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin for peptide acids, MBHA for peptide amides) in DCM.

-

Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for approximately 30 minutes.[8]

-

Washing: Wash the resin thoroughly with DCM to remove residual acid.

-

Neutralization: Neutralize the N-terminal ammonium salt with a 10% solution of DIEA in DCM.

-

Washing: Wash the resin with DCM to remove excess base.

-

Amino Acid Coupling: Couple Boc-D-Cha-OH using a suitable coupling agent as described in the Fmoc protocol (e.g., HBTU, DIC/HOBt).

-

Monitoring and Washing: Monitor the reaction and wash the resin as described for the Fmoc strategy.

Final Cleavage and Deprotection

The final step in SPPS is the cleavage of the peptide from the resin and the removal of any side-chain protecting groups. The choice of cleavage cocktail depends on the protecting group strategy and the amino acid composition of the peptide.

Protocol 5: TFA Cleavage for Fmoc-Synthesized Peptides

WARNING: Trifluoroacetic acid is a strong, corrosive acid. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

Materials:

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT))

-

Cold diethyl ether

Procedure:

-

Wash the dried peptide-resin with DCM.

-

Prepare a cleavage cocktail. A common general-purpose cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5). For peptides without sensitive residues, a simpler cocktail of TFA/TIS/water (95:2.5:2.5) is often sufficient.

-

Add the cleavage cocktail to the peptide-resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.

-

Filter the cleavage mixture to separate the resin.

-

Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

-

Collect the peptide by centrifugation or filtration and wash it multiple times with cold ether.

-

Dry the peptide pellet under vacuum.

Protocol 6: HF Cleavage for Boc-Synthesized Peptides

WARNING: Hydrogen fluoride is an extremely toxic and corrosive acid that requires specialized equipment and handling procedures. This procedure should only be performed by trained personnel in a dedicated HF cleavage apparatus.

Materials:

-

Anhydrous hydrogen fluoride (HF)

-

Scavengers (e.g., anisole, p-cresol)

-

Cold diethyl ether

Procedure:

-

Dry the peptide-resin thoroughly under high vacuum.

-

Place the resin in a specialized HF-resistant reaction vessel.

-

Add the appropriate scavengers (e.g., anisole).

-

Carefully distill anhydrous HF into the reaction vessel at low temperature (e.g., -78 °C).

-

Allow the reaction to warm to 0 °C and stir for 1-2 hours.

-

Remove the HF by evaporation under a stream of nitrogen.

-

Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.

-

Precipitate and collect the peptide as described in the TFA cleavage protocol.

Troubleshooting and Advanced Considerations

Incomplete Coupling of D-Cyclohexylalanine:

-

Cause: Steric hindrance from the cyclohexyl side chain.

-

Solution:

-

Use a more potent coupling reagent such as HATU, HCTU, or COMU.[13]

-

Increase the equivalents of the protected amino acid and coupling reagents.

-

Extend the coupling time or perform a double coupling.

-

Consider microwave-assisted peptide synthesis to enhance reaction kinetics.

-

Peptide Aggregation:

-

Cause: The hydrophobic nature of the D-Cha side chain can promote inter- and intra-chain aggregation, especially in longer peptide sequences.[3][15]

-

Solution:

-

Incorporate backbone-modifying protecting groups (e.g., Hmb, Dmb) on an adjacent residue to disrupt hydrogen bonding.

-

Use "difficult sequence" protocols, which may involve higher temperatures or the use of chaotropic salts.

-

For extremely difficult sequences, consider a convergent synthesis approach where smaller peptide fragments are synthesized and then ligated.

-

Orthogonal Protection Schemes: For the synthesis of more complex peptides, such as cyclic or branched peptides, orthogonal protecting groups that can be removed under specific conditions without affecting other protecting groups are required.[16] For example, an Alloc (allyloxycarbonyl) or Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group can be used to protect the side chain of a lysine residue, allowing for selective deprotection and modification while the peptide is still on the resin.[7]

Conclusion

The incorporation of D-Cyclohexylalanine into peptides offers a powerful strategy for enhancing their therapeutic potential. While the steric bulk of its side chain presents challenges during synthesis, these can be effectively managed through the judicious selection of protecting group strategies, optimized coupling conditions, and the use of potent activating reagents. The Fmoc/tBu strategy is generally the method of choice due to its mild deprotection conditions, but the Boc/Bzl strategy remains a valuable tool for particularly aggregation-prone sequences. By following the detailed protocols and considering the troubleshooting advice provided in this application note, researchers can successfully synthesize D-Cyclohexylalanine-containing peptides and unlock their potential for the development of novel therapeutics.

References

-

PrepChem. Synthesis of cyclohexylalanine. [Link]

- Lee, S., et al. (2023). Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury. Journal of Medicinal Chemistry.

- Nowick, J. S., et al. (2020).

- Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2).

-

Rojas, J. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]

- AAPPTEC. Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- AAPPTec.

- Zenodo. (2020). An optimized protocol for the synthesis of peptides containing trans-cyclooctene and bicyclononyne dienophiles as useful.

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.

-

Bibliomed. Side reactions in peptide synthesis: An overview. [Link]

- ACS Combinatorial Science. (2020).

- Albericio, F., et al. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0.

- Kent, S. B. H. (2021). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Peptide Science.

- Organic Syntheses. (1978). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses, 58, 88.

- ResearchGate. (2024). Solid-Phase Peptide Synthesis (SPPS)

- Nowick, J. S., et al. (2020).

- Han, Y., & Barany, G. (1997). Side-chain anchoring strategy for solid-phase synthesis of peptide acids with C-terminal cysteine. The Journal of organic chemistry, 62(12), 3841–3848.

- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.

- Vinogradov, A. A., et al. (2023). De novo development of small cyclic peptides that are orally bioavailable.

- Brener, E., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology.

- ResearchGate. (2018). Side reactions in peptide synthesis: An overview.

- Drug Target Review. (2024).

- Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis.

- Crouzel, T., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide Synthesis (pp. 3-38). Humana Press, New York, NY.

- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557–6602.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- MDPI. (2024). Investigation of the Aggregation of Aβ Peptide (1-40) in the Presence of κ-Carrageenan-Stabilised Liposomes Loaded with Homotaurine.

- Kent, S. B. H. (2021). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Knowledge UChicago.

- Ghosh, A., & Lubell, W. D. (2025). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv.

- Aapptec Peptides. Coupling Reagents.

- Sigma-Aldrich. Peptide Coupling Reagents Guide.

- Luxembourg Bio Technologies. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis.

Sources

- 1. Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylalanine Mutation to Cyclohexylalanine Facilitates Triangular Trimer Formation by β-Hairpins Derived from Aβ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]

- 4. peptide.com [peptide.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. prepchem.com [prepchem.com]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Page loading... [wap.guidechem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. peptide.com [peptide.com]

- 14. chempep.com [chempep.com]

- 15. drugtargetreview.com [drugtargetreview.com]

- 16. zenodo.org [zenodo.org]

Application Note: Strategic Quantification of the Sterically Hindered Amino Acid 2-Amino-2-cyclohexylpropanoic Acid

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The analyte 2-Amino-2-cyclohexylpropanoic acid (also referred to as

This structural motif creates two distinct analytical hurdles:

-

Steric Hindrance: The quaternary center imposes significant steric bulk around the primary amine. This drastically reduces the reaction kinetics for standard N-terminal derivatization reagents (e.g., OPA, FMOC) commonly used in fluorescence detection.

-

Lack of Chromophore: The molecule lacks a conjugated

-system, rendering standard UV detection (≥254 nm) impossible and low-UV detection (200–210 nm) susceptible to severe solvent interference.

This guide details three distinct, self-validating protocols designed to overcome these barriers, tailored for bioanalysis (LC-MS/MS), chiral purity (Marfey’s Method), and bulk assay (CAD).

Analytical Decision Matrix

The following decision tree illustrates the logic for selecting the appropriate methodology based on sample matrix and data requirements.

Figure 1: Strategic decision matrix for selecting the optimal quantification method.

Method A: High-Throughput Bioanalysis (HILIC-MS/MS)

Objective: Quantification of 2-amino-2-cyclohexylpropanoic acid in plasma without derivatization.

Rationale: Derivatization is avoided due to the steric hindrance of the

Protocol Design

-

Internal Standard (IS): Stable isotope labeled analog (e.g.,

- -

Column Selection: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters BEH Amide).

Step-by-Step Workflow

-

Sample Preparation (Protein Precipitation):

-

Aliquot

of plasma into a 96-well plate. -

Add

of Acetonitrile (ACN) containing the Internal Standard ( -

Critical Step: Vortex aggressively for 2 minutes. The bulky amino acid can bind non-specifically to albumin; aggressive disruption is required.

-

Centrifuge at

for 10 minutes at -

Transfer supernatant to a fresh plate. Evaporation is not recommended to prevent loss of volatile amines or adsorption to plasticware; inject directly if sensitivity allows.

-

-

LC Parameters:

-

Mobile Phase A:

Ammonium Formate in Water, pH 3.0 (Buffer is critical for zwitterion protonation). -

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 90% B held for 1 min, ramp to 50% B over 4 min, re-equilibrate at 90% B for 3 min.

-

Flow Rate:

.

-

-

MS/MS Detection (ESI+):

-

Monitor the transition

. -

Note:

-amino acids often lose the formate/carboxyl group ( -

Source Temp:

(High heat aids desolvation of the cyclohexyl ring).

-

Method B: Chiral Purity via Modified Marfey’s Method

Objective: Separation of

Protocol Design

-

Reagent: 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA).[2]

-

Reaction Mechanism: Nucleophilic aromatic substitution (

).

Step-by-Step Workflow

-

Derivatization:

-

Dissolve

sample in -

Add

of 1% FDAA in Acetone. -

Add

of -

Critical Modification: Heat at

for 90 minutes . (Standard is -

Why? The activation energy barrier is higher due to the steric shield of the cyclohexyl and methyl groups.

-

Quench with

of

-

-

LC-UV Separation: